Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[310]hexane-6-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate can be synthesized through multiple synthetic routes. One common method involves the esterification of 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial-scale production may involve similar esterification methods but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce functionalities such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be employed to selectively reduce certain functional groups while preserving the overall structure.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring can be opened or modified.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: : LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substituents: : Various nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation with PCC yields aldehydes or ketones, while reduction with LiAlH₄ produces alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing biologically active compounds.
Biology and Medicine
The compound's potential biological activity is of significant interest. It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases. Its bicyclic structure offers a rigid scaffold that can bind to specific biological targets, enhancing the efficacy of the derived drugs.
Industry
In the industrial sector, the compound is utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, which can result in various biological effects. The specific pathways involved are determined by the compound's structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Propyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Isopropyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Highlighting Uniqueness
This compound is unique due to its ethyl ester group, which offers distinct steric and electronic properties compared to its methyl, propyl, or isopropyl counterparts. This uniqueness can influence the compound's reactivity and interaction with biological targets, making it a valuable asset in scientific research and industrial applications.
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Properties
IUPAC Name |
ethyl 3-(oxan-2-yloxy)bicyclo[3.1.0]hexane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-2-16-14(15)13-10-7-9(8-11(10)13)18-12-5-3-4-6-17-12/h9-13H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRURDORVZPSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)OC3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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